4-(4-Methoxybenzyl)-3-thiosemicarbazide 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Brand Name: Vulcanchem
CAS No.: 16735-76-5
VCID: VC21035107
InChI: InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14)
SMILES: COC1=CC=C(C=C1)CNC(=S)NN
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol

4-(4-Methoxybenzyl)-3-thiosemicarbazide

CAS No.: 16735-76-5

Cat. No.: VC21035107

Molecular Formula: C9H13N3OS

Molecular Weight: 211.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxybenzyl)-3-thiosemicarbazide - 16735-76-5

Specification

CAS No. 16735-76-5
Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
IUPAC Name 1-amino-3-[(4-methoxyphenyl)methyl]thiourea
Standard InChI InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14)
Standard InChI Key RJYHJXVBSQAYNL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=S)NN
Canonical SMILES COC1=CC=C(C=C1)CNC(=S)NN

Introduction

Chemical Identity and Structure

Basic Identification

4-(4-Methoxybenzyl)-3-thiosemicarbazide is uniquely identified through several chemical registry systems and nomenclature protocols. The compound's precise identification is essential for research reproducibility and regulatory compliance.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number16735-76-5
Molecular FormulaC9H13N3OS
Molecular Weight211.288 g/mol
European Community (EC) Number674-160-0
MDL NumberMFCD00060591
DSSTox Substance IDDTXSID60351868
WikidataQ82128663

The compound is formally recognized by several synonyms in chemical literature and databases, including N-(4-methoxybenzyl)hydrazinecarbothioamide, 3-amino-1-[(4-methoxyphenyl)methyl]thiourea, and 1-amino-3-[(4-methoxyphenyl)methyl]thiourea .

Structural Characteristics

4-(4-Methoxybenzyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, characterized by the presence of the -NH-NH-C(=S)-NH2 functional group. The molecular structure features a methoxybenzyl substituent attached to the thiosemicarbazide moiety, which contributes significantly to its biological activity profile and physicochemical properties.

The compound contains several key functional groups:

  • A thiosemicarbazide moiety with a thiocarbonyl (C=S) group

  • A methoxy (-OCH3) group at the para position of the benzyl ring

  • Multiple nitrogen atoms that can participate in hydrogen bonding

  • A sulfur atom that enhances reactivity and coordination capacity

The presence of these functional groups, particularly the sulfur-containing thiosemicarbazide moiety, enables the compound to form coordination complexes with metal ions, which may contribute to some of its biological activities .

Physical Properties

Physical State and Appearance

4-(4-Methoxybenzyl)-3-thiosemicarbazide typically appears as a solid at room temperature, with physical characteristics that influence its handling, storage, and application in research settings .

Thermodynamic and Physical Parameters

The compound exhibits specific thermodynamic and physical parameters that are crucial for its identification, purification, and application in various research contexts.

Table 2: Physical and Thermodynamic Properties

PropertyValueDetermination Method
Melting Point131-133°CExperimental
Boiling Point362.5±44.0°CPredicted
Density1.224±0.06 g/cm³Predicted
pKa10.60±0.70Predicted
AppearanceSolid at room temperatureObserved
SolubilityModerate in organic solventsExperimental

These properties, particularly the melting point range of 131-133°C, serve as important criteria for assessing the purity and identity of synthesized or commercially obtained samples .

Solubility Profile

4-(4-Methoxybenzyl)-3-thiosemicarbazide demonstrates moderate solubility in organic solvents, a characteristic that influences its applications in chemical synthesis and biological testing . The presence of both polar functional groups (thiosemicarbazide) and a lipophilic moiety (methoxybenzyl) contributes to its solubility behavior in different solvent systems.

Biological and Pharmacological Activities

General Biological Significance

Thiosemicarbazide derivatives, including 4-(4-Methoxybenzyl)-3-thiosemicarbazide, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The compound's structure, featuring both the thiosemicarbazide functional group and the methoxybenzyl substituent, contributes to its potential pharmacological properties .

Antimicrobial Properties

The compound has been investigated for potential antimicrobial activities, as is common with many thiosemicarbazide derivatives. The presence of the thiosemicarbazide moiety, particularly its sulfur atom, may contribute to interactions with microbial cellular components that disrupt normal cellular functions .

Structure-Activity Relationships

The structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide allows for various modifications that can lead to derivatives with enhanced efficacy or selectivity for specific biological targets. The methoxybenzyl substituent contributes to the compound's lipophilicity, which influences its cell permeability and interaction with biomolecular targets .

Synthesis and Chemical Reactions

Synthetic Approaches

While the search results don't provide specific synthetic routes for 4-(4-Methoxybenzyl)-3-thiosemicarbazide, thiosemicarbazide derivatives are typically synthesized through the reaction of hydrazine derivatives with isothiocyanates or through the reaction of aldehydes with thiosemicarbazide.

Reactivity Patterns

4-(4-Methoxybenzyl)-3-thiosemicarbazide exhibits several characteristic reactivity patterns:

  • Complex formation with metal ions: The sulfur atom in the thiosemicarbazide moiety can coordinate with various metal ions, forming stable complexes .

  • Participation in redox reactions: The compound may undergo oxidation-reduction reactions, particularly involving the sulfur atom .

  • Structural modifications: The basic framework allows for chemical modifications to enhance specific properties or activities, making it a versatile starting material for developing new compounds with potentially enhanced biological activities .

Product DescriptionPurityPrice RangeEstimated Delivery
Hydrazinecarbothioamide, N-[(4-methoxyphenyl)methyl]-98%30.00 €~230.00 €Mon 21 Apr 25
4-(4-Methoxybenzyl)-3-thiosemicarbazide- - -127.00 €Tue 22 Apr 25
4-(4-Methoxybenzyl)-3-thiosemicarbazide- - -To inquireFri 02 May 25
4-(4-Methoxybenzyl)-3-thiosemicarbazideMin. 95%- - -Discontinued product

This commercial availability facilitates research into the compound's properties and potential applications in various fields .

Research Applications

The compound is primarily used in research settings, particularly in:

  • Medicinal chemistry research: Investigation of new therapeutic agents

  • Coordination chemistry: Study of metal-ligand interactions

  • Structure-activity relationship studies: Development of more effective derivatives

  • Drug discovery programs: Screening for specific biological activities

Research and Development Perspectives

Current Research Focus

Current research involving 4-(4-Methoxybenzyl)-3-thiosemicarbazide appears to focus on its potential pharmacological applications, particularly in antimicrobial and anticancer domains. The compound's ability to form coordination complexes with metal ions makes it an interesting candidate for developing metal-based therapeutic agents .

Future Research Directions

Several promising research directions for 4-(4-Methoxybenzyl)-3-thiosemicarbazide include:

  • Development of more potent and selective derivatives through structural modifications

  • Investigation of specific molecular targets and mechanisms of action

  • Exploration of metal complexes for enhanced biological activities

  • Formulation studies to improve delivery and bioavailability

  • Expanded screening against diverse biological targets to identify new applications

Challenges and Limitations

Despite its potential, research on 4-(4-Methoxybenzyl)-3-thiosemicarbazide faces several challenges:

  • Limited published data on specific biological activities and mechanisms

  • Need for more comprehensive toxicological assessments

  • Competition from other thiosemicarbazide derivatives with established activities

  • Potential stability issues under physiological conditions

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